Aniline;1,4-dinitroimidazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
664992-82-9 |
|---|---|
Molecular Formula |
C15H16N6O4 |
Molecular Weight |
344.33 g/mol |
IUPAC Name |
aniline;1,4-dinitroimidazole |
InChI |
InChI=1S/2C6H7N.C3H2N4O4/c2*7-6-4-2-1-3-5-6;8-6(9)3-1-5(2-4-3)7(10)11/h2*1-5H,7H2;1-2H |
InChI Key |
RKHROSOFHXVOIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N.C1=CC=C(C=C1)N.C1=C(N=CN1[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Significance of Imidazole Chemistry in Advanced Synthesis
Imidazole (B134444) and its derivatives are a cornerstone of modern organic and medicinal chemistry. researchgate.nettsijournals.com This five-membered heterocyclic ring, containing two nitrogen atoms, is a privileged scaffold due to its presence in numerous biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. tsijournals.comajrconline.org In advanced synthesis, imidazoles are valued for their versatile reactivity and ability to serve as building blocks for complex pharmaceuticals and materials. researchgate.netajrconline.org The development of efficient synthetic routes to functionalized imidazoles is a continuous focus of research, employing methods from classical condensation reactions to modern metal-catalyzed cyclizations and microwave-assisted synthesis. ajrconline.orgbiomedpharmajournal.org The unique electronic properties of the imidazole ring allow it to act as both a proton donor and acceptor, a feature critical to its role in enzymatic catalysis and its utility in creating compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antitubercular properties. ajrconline.orgbiomedpharmajournal.orgresearchgate.net
Overview of 1,4 Dinitroimidazole Reactivity
1,4-Dinitroimidazole (1,4-DNI) is a highly reactive compound, a characteristic stemming from the presence of two electron-withdrawing nitro groups attached to the imidazole (B134444) ring. arkat-usa.org This electron deficiency makes the ring highly susceptible to attack by nucleophiles. The reactivity of 1,4-DNI is multifaceted, leading to different products depending on the nature of the nucleophile and the reaction conditions. nih.gov
Key reaction pathways for 1,4-dinitroimidazoles include:
Nucleophilic Cine-substitution: In this reaction, a nucleophile attacks a carbon atom adjacent to the one bearing a substituent (the nitro group), leading to the substitution of a group on a different carbon. With certain nucleophiles, such as thiols (like cysteine) under aqueous conditions, 1,4-DNI undergoes a cine-substitution where the N1-nitro group acts as the leaving group upon nucleophilic addition at the C5 position. arkat-usa.orgnih.gov
ANRORC Reactions: With primary amines, including aromatic amines like aniline (B41778), 1,4-dinitroimidazoles undergo a characteristic ring transformation known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. arkat-usa.orgwikipedia.org This pathway is particularly significant for creating new, substituted imidazole structures that are otherwise difficult to synthesize. rsc.org
Thermal Rearrangement: 1,4-Dinitroimidazole can undergo thermal rearrangement to form the more stable 2,4-dinitroimidazole (B52884) isomer. arkat-usa.org
The electrophilic nature of the imidazole core in 1,4-DNI is the primary driver of its reactivity, making it a valuable intermediate for synthesizing a variety of substituted nitroimidazoles. arkat-usa.org
Role of Aniline As a Nucleophile in Heterocyclic Transformations
Aniline (B41778) (C₆H₅NH₂) is a primary aromatic amine that functions as a competent nucleophile in a wide range of chemical reactions. quora.com Its nucleophilicity is derived from the lone pair of electrons on the nitrogen atom, which can be donated to an electron-deficient center (an electrophile). quora.com
While the delocalization of this lone pair into the benzene (B151609) ring makes aniline a weaker base than aliphatic amines, it remains sufficiently nucleophilic to participate in substitution and addition reactions. In the context of heterocyclic chemistry, aniline's role as a nucleophile is crucial for the formation of N-aryl heterocycles. It can attack electron-poor heterocyclic rings, initiating transformations like the ANRORC mechanism. wikipedia.orgacs.org The reactivity of aniline can be influenced by substituents on the aromatic ring; electron-donating groups enhance its nucleophilicity, while electron-withdrawing groups diminish it. This tunable reactivity makes aniline and its derivatives versatile reagents in the synthesis of complex heterocyclic structures. beilstein-journals.org
Contextualizing the Interplay of Aniline and 1,4 Dinitroimidazole in Chemical Research
Direct Amination Reactions of 1,4-Dinitroimidazoles with Aniline
The direct reaction of 1,4-dinitroimidazoles with aniline represents a fundamental approach to creating a C-N bond and introducing the aniline moiety. This transformation often proceeds through a mechanism known as the Additions of Nucleophiles, Ring Opening, and Ring Closure (ANRORC) pathway. researchgate.netnih.gov
Conventional Reaction Conditions and Reagents
The reaction between 1,4-dinitroimidazole and aniline derivatives can be carried out under various conditions. clockss.org A simplified kinetic scheme suggests the formation of an intermediate adduct, which then leads to the final 1-aryl-4-nitro-1H-imidazole product. arkat-usa.org Mechanistic studies, including those using 15N-labeled aniline, have provided insight into this transformation. The reaction of 1,4-dinitroimidazole with 15N-labeled aniline resulted in the isotopically labeled product, confirming the incorporation of the nitrogen atom from aniline into the newly formed imidazole ring. nih.govresearchgate.net
The reaction of 1,4-dinitro-2-methylimidazole with p-toluidine (B81030) has been studied in different solvents, including anhydrous methanol, anhydrous dimethyl sulfoxide (B87167), anhydrous pyridine, and anhydrous acetonitrile, yielding the corresponding 1-aryl-2-methyl-4-nitro-1H-imidazole. clockss.org
Influence of Aniline Substituent Patterns on Reaction Efficiency
The electronic properties of substituents on the aniline ring can significantly impact the efficiency of the reaction with 1,4-dinitroimidazoles. Electron-donating groups on the aniline ring generally increase the nucleophilicity of the amino group, which can facilitate the initial nucleophilic attack on the imidazole ring. Conversely, electron-withdrawing groups decrease nucleophilicity and may hinder the reaction. afit.edu
Advanced Synthetic Approaches Utilizing Aniline and 1,4-Dinitroimidazole
To overcome the limitations of conventional methods, such as harsh reaction conditions and poor selectivity, advanced synthetic strategies have been developed. These often involve the use of catalysts to achieve higher efficiency and control over the reaction.
Catalytic Strategies in Imidazole Ring Functionalization
Transition-metal catalysis has emerged as a powerful tool for the arylation of nitroimidazoles. nih.gov Palladium- and nickel-catalyzed C-H arylation of 4-nitroimidazole (B12731) derivatives has been developed, tolerating a wide range of substituted aryl halides. nih.gov Copper-catalyzed Chan-Evans-Lam (CEL) coupling reactions have also been successfully used for the N-arylation of 2-nitroimidazole (B3424786) with a variety of aryl boronic acids. nih.gov
Another significant advancement is the Suzuki-Miyaura cross-coupling reaction. This method has been used to synthesize 5-aryl-1-methyl-4-nitroimidazoles by reacting 5-chloro-1-methyl-4-nitroimidazole (B20735) with arylboronic acids in the presence of a palladium catalyst. mdpi.com One-pot regioselective bis-Suzuki-Miyaura reactions on di-halogenated nitroimidazoles have also been developed, allowing for the synthesis of 2,4-disubstituted 5-nitroimidazole derivatives. mdpi.com
| Catalyst System | Reactants | Product | Reference |
| Pd or Ni catalyst | 4-Nitroimidazole derivatives, Aryl halides | C-H arylated 4-nitroimidazoles | nih.gov |
| Cu(OAc)₂ | 2-Nitroimidazole, Aryl boronic acids | N-arylated 2-nitroimidazoles | nih.gov |
| Dichloro bis-(triphenylphosphine)palladium(II) | 5-Chloro-1-methyl-4-nitroimidazole, Arylboronic acids | 5-Aryl-1-methyl-4-nitroimidazoles | mdpi.com |
Chemo- and Regioselective Synthesis of 1-Aryl-4-nitro-1H-imidazoles
Achieving chemo- and regioselectivity is crucial in the synthesis of complex molecules. In the context of aniline and 1,4-dinitroimidazole, this involves controlling which nitrogen atom of the aniline attacks the imidazole ring and at which position the substitution occurs.
Studies have shown that total regioselectivity for alkylation at the N1 position of 4-nitro-1H-imidazole can be achieved under specific operating conditions, including the choice of base, solvent, and temperature. derpharmachemica.com While this study focused on alkylation, the principles can be extended to arylation reactions.
The reaction of 1,4-dinitroimidazoles with primary amines, including anilines, has been shown to lead to a degenerated imidazole ring transformation, yielding 1-alkyl (or aryl)-4-nitroimidazoles. clockss.org The regioselectivity of the nucleophilic attack is a key factor, with computational studies suggesting that the initial attack favorably occurs at the C5 position of the imidazole ring. researchgate.net
Green Chemistry Principles in Reaction Design
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. imist.maresearchgate.net In the synthesis of aniline-derived imidazoles, these principles can be applied in several ways.
One approach is the use of more environmentally friendly solvents. For example, some syntheses have been successfully carried out in water or by using microwave irradiation without a solvent. mdpi.comiiste.orgnih.gov Microwave-assisted synthesis, in particular, can lead to shorter reaction times and higher yields. iiste.orgicm.edu.pl
Another green approach involves the use of catalysts to improve atom economy and reduce waste. imist.ma The development of enzymatic platforms for aniline synthesis represents a significant step towards greener manufacturing. nih.gov Although not yet specifically applied to 1,4-dinitroimidazole reactions, these biocatalytic methods hold promise for future sustainable syntheses. Furthermore, the use of safer nitrating agents, such as 5-methyl-1,4-dinitroimidazole, which can be activated by light, offers a milder and more selective alternative to traditional harsh acids. enamine.net The development of synthetic routes for energetic materials that utilize less hazardous reagents and produce less waste is an active area of research. dtic.mil
| Green Chemistry Approach | Application in Imidazole Synthesis | Reference |
| Use of Water as Solvent | Suzuki coupling reaction for 5-aryl-1-methyl-4-nitroimidazoles | mdpi.com |
| Microwave-Assisted Synthesis | Synthesis of various imidazole derivatives | researchgate.netiiste.org |
| Solvent-Free Conditions | Synthesis of imidazolidin-4-ones | nih.gov |
| Biocatalysis | Enzymatic platform for aniline synthesis | nih.gov |
| Use of Milder Reagents | Light-activated nitration with 5-methyl-1,4-dinitroimidazole | enamine.net |
The Addition of a Nucleophile, Ring-Opening, and Ring-Closure (ANRORC) Mechanism
Computational and experimental studies have confirmed that the transformation of 1,4-dinitroimidazole derivatives in the presence of aniline follows an ANRORC-like mechanism. researchgate.netnih.gov This multi-step process is a powerful method for synthesizing structures that are not easily accessible through classical synthetic routes. rsc.org The general mechanism involves an initial nucleophilic attack, a ring-cleavage step to form an open-chain intermediate, and a final cyclization step with the elimination of nitramide. researchgate.netresearchgate.net
The initial and crucial step of the mechanism is the nucleophilic attack of aniline on the imidazole ring. Theoretical studies have explored two potential sites for this attack: the C(2) and C(5) positions of the 1,4-dinitroimidazole. researchgate.net Computational analyses, including calculations of Gibbs free energy, consistently show that the most favorable reaction path involves the initial attack of the amine at the C(5) position. rsc.orgresearchgate.netuchile.cl
The preference for the C(5) site is primarily attributed to the distortion of the imidazole ring. rsc.orguchile.clrsc.org This distortion appears to be the main factor favoring the nucleophilic attack at this position over the C(2) site. researchgate.netrsc.org Further studies have demonstrated that this regioselectivity is independent of the substitution patterns on the aniline's aryl moiety. uchile.clrsc.org
| Position of Attack | ΔG‡ (kcal/mol) | C(2)–N(3)–C(4)–C(5) Dihedral Angle (°) |
|---|---|---|
| C(5) | 27.9 | -1.2 |
| C(2) | 32.1 | -0.1 |
Following the initial nucleophilic addition, the reaction proceeds through a ring-cleavage step to generate a key open-chain intermediate. researchgate.netresearchgate.net The formation of this intermediate is a critical part of the ANRORC pathway. researchgate.net In the reaction of 2-isopropylaniline (B1208494) with 2-methyl-1,4-dinitroimidazole, a labile intermediate was observed and characterized. researchgate.net High-Resolution Mass Spectrometry (HRMS) analysis revealed a mass corresponding to the proposed open-chain structure. researchgate.net Furthermore, the UV-Vis spectrum of this intermediate displayed a characteristic absorbance at 369 nm, suggesting the presence of an extended π-conjugation system that results from the opening of the imidazole ring. researchgate.net This experimental evidence supports the existence of the ring-opened intermediates predicted by computational models.
| Position of Attack | Imidazole Distortion (kcal/mol) | Amine Distortion (kcal/mol) | Interaction Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|---|
| C(5) | 15.7 | 5.0 | 7.2 | 27.9 |
| C(2) | 14.8 | 4.7 | 12.6 | 32.1 |
Proton Transfer Dynamics within the Reaction Pathway
Proton transfer plays a pivotal role throughout the reaction mechanism. rsc.orguchile.cl Computational studies emphasize that the dynamic movement of protons is essential for connecting the different stages of the reaction, particularly linking the electrophilically activated ring-opening step with the subsequent 5-exo-trig cyclization. rsc.orgresearchgate.netuchile.cl A key event is the proton transfer towards the N(3) site of the imidazole moiety. rsc.org This transfer facilitates the electronic rearrangements necessary for both the cleavage of the imidazole ring and its eventual re-formation into the final product structure. rsc.org The entire process can be viewed as a concerted pathway where thermal energy fluctuations and the dynamic equilibrium between protonated states are essential for the reaction to proceed efficiently. rsc.org
Solvent Effects on Reaction Mechanism and Rate
The solvent environment has a profound impact on both the rate and the operative mechanism of the reaction between 1,4-dinitroimidazoles and amines like aniline. nih.govresearchgate.net A stark difference in reactivity is observed between aqueous and organic solvents. Under neutral aqueous conditions, 1,4-dinitroimidazoles are generally unreactive towards amine groups. nih.govresearchgate.net
In contrast, the reaction proceeds efficiently in organic solvents, such as dimethyl sulfoxide (DMSO), particularly in the presence of a base. nih.govresearchgate.net This suggests that the less polar, aprotic environment of organic solvents facilitates the ANRORC mechanism, whereas in water, different pathways or a lack of reactivity may be favored. nih.gov The rate of nucleophilic aromatic substitution reactions is known to be sensitive to the solvent's polarity and its ability to form hydrogen bonds, which can stabilize transition states and intermediates or alter the nucleophilicity of the amine. umich.eduuchile.cl For instance, in some aprotic solvents, it has been observed that amine aggregates can act as the nucleophile, leading to complex kinetic profiles. umich.edu The choice of solvent is therefore a critical parameter in controlling the outcome of this transformation. arkat-usa.org
Isotopic Labeling Studies for Mechanistic Validation
Isotopic labeling is a powerful and definitive technique for elucidating reaction mechanisms by tracing the fate of specific atoms from reactants to products. ias.ac.in To provide unambiguous evidence for the proposed ANRORC mechanism, a study was conducted using ¹⁵N-labeled aniline in the reaction with 1,4-dinitroimidazole. nih.govresearchgate.net
The resulting product was analyzed by high-resolution mass spectrometry (HRMS), which showed that the product was isotopically labeled, confirming the incorporation of the ¹⁵N atom from aniline. nih.govresearchgate.net Further characterization using NMR spectroscopy, by analyzing ¹⁵N-C and ¹⁵N-H coupling signals, definitively indicated that the nitrogen atom from the labeled aniline was indeed part of the newly formed imidazole ring. researchgate.net This result strongly supports the ring-opening and ring-closure sequence of the ANRORC mechanism, as a direct substitution pathway would not result in the incorporation of the aniline's nitrogen into the heterocyclic ring. nih.gov
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) has emerged as a principal method for investigating the intricacies of the aniline and 1,4-dinitroimidazole reaction. arkat-usa.org By calculating the electronic structure and energy of the system, DFT allows for a detailed exploration of the reaction mechanism, including the identification of stable intermediates and high-energy transition states. unt.edu
Computational studies have extensively explored the potential energy surface (PES) for the reaction between aniline derivatives and 1,4-dinitroimidazole (1,4-DNIm). researchgate.net These investigations have confirmed that the reaction proceeds via an Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) type mechanism. researchgate.netnih.gov
The reaction is initiated by the nucleophilic attack of the aniline nitrogen atom on the electron-deficient C5 position of the 1,4-dinitroimidazole ring. researchgate.netnih.gov This initial step leads to the formation of a zwitterionic intermediate. Following this addition, the imidazole ring undergoes cleavage (ring-opening), which is succeeded by a new ring-closure step where the nitrogen from the aniline is incorporated into the newly formed ring structure. nih.gov
DFT calculations, such as those using the M06-2X functional, have been employed to map the energetic profile of this multi-step process. researchgate.net The transition states connecting the reactant, intermediate, and product have been located and characterized, providing crucial information on the reaction barriers. The favorability of the reaction path is determined by the relative energies of these transition states. For instance, the transition structure for the initial nucleophilic addition and the subsequent ring-cleavage have been identified as key points on the PES. researchgate.net
Table 1: Calculated Free Activation Energies for Key Transition States in the ANRORC-like Reaction Activation energies (in kcal/mol) calculated at the M06-2X/6-31+G(d,p) level of theory.
| Transition State | Description | Free Activation Energy (kcal/mol) |
|---|---|---|
| TS-1 | Nucleophilic attack of aniline at C5 of 1,4-DNIm | 15.0 - 20.0 |
| TS-2a | Ring-cleavage via a zwitterionic intermediate | ~22.5 |
| TS-2c | Alternative ring-cleavage pathway | Higher than TS-2a |
Data sourced from computational studies on the reaction mechanism. researchgate.net
The reactivity and regioselectivity of the ANRORC reaction are governed by the electronic properties of the reactants. researchgate.net The nucleophilic attack is directed towards the C5 position of 1,4-dinitroimidazole due to the strong electron-withdrawing nature of the two nitro groups, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and localizes it on the imidazole ring. researchgate.net This makes the C5 carbon the most electrophilic site, susceptible to attack by the nucleophilic aniline.
The distortion/interaction model, a component of activation strain analysis, provides a quantitative breakdown of the activation energy. researchgate.net The total activation energy (ΔE‡) is decomposed into the distortion energy (ΔEdist) and the interaction energy (ΔEint).
Distortion Energy (ΔEdist): This is the energy required to deform the reactants from their ground-state geometries to the geometries they adopt in the transition state.
Interaction Energy (ΔEint): This represents the actual interaction (e.g., orbital overlap, electrostatic attraction) between the two distorted reactant molecules in the transition state.
Molecular Dynamics Simulations of Reaction Processes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations can provide a dynamic picture of chemical processes, including reactant encounters, solvent effects, and conformational changes, which complements the static, zero-kelvin view provided by PES explorations. ebsco.comnih.gov
For the aniline;1,4-dinitroimidazole system, MD simulations could be employed to:
Simulate the diffusion and collision of aniline and 1,4-dinitroimidazole molecules in a solvent.
Investigate the role of solvent molecules in stabilizing or destabilizing intermediates and transition states through explicit solvent interactions.
Explore the conformational flexibility of the reactants and intermediates and how this flexibility influences the reaction pathway.
While extensive MD simulations have been performed on energetic materials containing 1,4-dinitroimidazole to predict stability and mechanical properties, specific MD studies detailing the entire ANRORC reaction process with aniline are less common in the literature. nih.govnih.gov However, the methodology remains a powerful potential tool for gaining a more complete, time-dependent understanding of the reaction dynamics. ebsco.com
Quantum Chemical Descriptors for Reactivity Prediction
Quantum chemical descriptors are numerical values derived from the wavefunction or electron density of a molecule that quantify its physicochemical properties and reactivity. tandfonline.com These descriptors, rooted in conceptual DFT, are invaluable for predicting how molecules will behave in a chemical reaction. tandfonline.comresearchgate.net For the this compound system, these descriptors can rationalize the observed reactivity.
Key descriptors include:
HOMO-LUMO Energies: The energy of the Highest Occupied Molecular Orbital (HOMO) of aniline relates to its nucleophilicity (electron-donating ability), while the energy of the LUMO of 1,4-dinitroimidazole relates to its electrophilicity (electron-accepting ability). A smaller HOMO-LUMO gap between the nucleophile and electrophile generally indicates higher reactivity.
Electronegativity (χ) and Chemical Hardness (η): These global descriptors measure the tendency of a molecule to attract electrons and its resistance to a change in electron distribution, respectively.
Electrophilicity Index (ω): This index quantifies the global electrophilic nature of a molecule. 1,4-dinitroimidazole possesses a high electrophilicity index, marking it as a strong electrophile.
Molecular Electrostatic Potential (MEP): An MEP map visually displays the electrostatic potential on the electron density surface of a molecule. researchgate.net For aniline, the MEP shows a negative potential region around the nitrogen atom, identifying it as the nucleophilic center. Conversely, for 1,4-dinitroimidazole, a positive potential region is found around the C5 position, highlighting it as the electrophilic site. researchgate.net
Table 2: Key Quantum Chemical Descriptors and Their Role in Reactivity
| Descriptor | Significance for Aniline (Nucleophile) | Significance for 1,4-Dinitroimidazole (Electrophile) |
|---|---|---|
| HOMO Energy | High energy indicates stronger nucleophilicity. afit.edu | N/A |
| LUMO Energy | N/A | Low energy indicates stronger electrophilicity. researchgate.net |
| Electrophilicity Index (ω) | Low value indicates nucleophilic character. | High value indicates strong electrophilic character. researchgate.net |
| MEP Minimum (Vmin) | Negative value near the nitrogen atom confirms the nucleophilic site. afit.edu | N/A |
| MEP Maximum | N/A | Positive value near C5 confirms the electrophilic site. researchgate.net |
Computational Analysis of Structural Distortions and Steric Effects in Transition States
A detailed analysis of the transition state (TS) geometries provides critical insights into the reaction barriers. researchgate.net During the nucleophilic attack of aniline on 1,4-dinitroimidazole, both molecules must undergo significant structural distortion to reach the TS geometry. researchgate.net
Computational studies reveal that in the transition state for the initial C-N bond formation (TS-1), the imidazole ring loses its planarity. researchgate.net Simultaneously, the pyramidal geometry of the aniline nitrogen flattens as it forms the new bond. These distortions require energy and contribute to the activation barrier. researchgate.net
The distortion/interaction analysis quantifies these effects precisely. researchgate.net For the reaction of aniline with 1,4-dinitroimidazole, the activation energy is a balance between the energy cost of distorting the two molecules and the stabilizing energy of their interaction in the TS.
Table 3: Distortion/Interaction Energy Analysis for the Nucleophile-Addition Transition State Representative energy values in kcal/mol, based on the distortion/interaction model. researchgate.net
| Energy Component | Description | Energy Contribution (kcal/mol) |
|---|---|---|
| ΔE‡ (Activation Energy) | The total energy barrier for the reaction step. | ~18.8 |
| ΔEdist (Distortion Energy) | Energy required to distort reactants to their TS geometry. | ~26.4 |
| Imidazole Distortion | Energy to deform the 1,4-dinitroimidazole ring. | ~16.1 |
| Amine Distortion | Energy to deform the aniline molecule. | ~10.3 |
| ΔEint (Interaction Energy) | Stabilizing interaction between the distorted molecules in the TS. | ~-7.6 |
Data adapted from Gallardo et al. (2016). researchgate.net
This analysis shows that the energy penalty associated with structural distortion is substantial. Steric effects also play a role, particularly when substituted anilines or imidazoles are used. Bulky substituents near the reaction centers can increase the distortion energy required to bring the reacting atoms into proximity, thereby raising the activation barrier and slowing the reaction. researchgate.net
V. Advanced Spectroscopic and Structural Characterization in Research
Spectroscopic Probing of Reaction Intermediates and Products
Spectroscopic techniques are crucial for elucidating the structure of the aniline-1,4-dinitroimidazole adduct and for monitoring the progress of the reaction. By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its chemical bonds, electronic transitions, and atomic connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For 2-(phenylamino)-4-nitro-1H-imidazole, ¹H and ¹³C NMR would provide foundational information on the proton and carbon environments within the molecule.
¹³C NMR spectroscopy would further confirm the structure, with the imidazole (B134444) ring carbons resonating at distinct chemical shifts. For example, in 1-substituted-4-nitro-1H-imidazoles, the C4 carbon bearing the nitro group is typically observed around δ 147 ppm, while the C5 and C2 carbons appear at approximately δ 138 ppm and δ 122 ppm, respectively derpharmachemica.com. The phenyl group would show a set of signals corresponding to its substituted and unsubstituted carbons.
¹⁵N-Labeling Studies for Mechanistic Insights
To unambiguously track the nitrogen atoms during the reaction and to gain deeper mechanistic insights, ¹⁵N-labeling studies are invaluable. By selectively enriching one or more nitrogen atoms in either the aniline (B41778) or 1,4-dinitroimidazole reactant with the ¹⁵N isotope, the fate of these atoms in the final product can be determined using ¹⁵N NMR spectroscopy. This technique can help to elucidate the reaction mechanism, for example, by confirming which nitrogen atom from the aniline molecule becomes part of the final imidazole ring structure. While specific ¹⁵N NMR data for this compound is not provided in the search results, such studies are a critical methodology in mechanistic organic chemistry.
Expected ¹H and ¹³C NMR Chemical Shifts for 2-(phenylamino)-4-nitro-1H-imidazole
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |
| Imidazole H-5 | 7.8 - 8.0 | ~138 |
| Imidazole C-2 | - | ~150-155 |
| Imidazole C-4 | - | ~147 |
| Imidazole C-5 | - | ~138 |
| Phenyl H (ortho, meta, para) | 6.8 - 7.5 | 115 - 145 |
| NH | Broad, variable | - |
Note: These are estimated values based on data for similar structures and general principles of NMR spectroscopy. Actual experimental values may vary.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 2-(phenylamino)-4-nitro-1H-imidazole is expected to show characteristic absorption bands arising from π→π* and n→π* transitions within the aromatic rings and the nitro group. The conjugation between the phenyl ring and the nitroimidazole system would likely result in a bathochromic (red) shift of the absorption maxima compared to the individual precursors. For comparison, the UV-Vis spectrum of 4-nitroaniline (B120555) exhibits a strong absorption band around 380 nm, which is attributed to an intramolecular charge transfer from the amino group to the nitro group researchgate.netresearchgate.net. Similarly, 2-nitroimidazole (B3424786) derivatives also show strong UV absorption. The combination of these chromophores in the final product would lead to a complex spectrum that is sensitive to solvent polarity.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The spectra provide a "fingerprint" of the compound, with specific peaks corresponding to different functional groups and bond vibrations.
For 2-(phenylamino)-4-nitro-1H-imidazole, the IR spectrum is expected to show characteristic absorption bands for:
N-H stretching: A band in the region of 3300-3500 cm⁻¹, characteristic of the secondary amine.
Aromatic C-H stretching: Bands typically appearing above 3000 cm⁻¹.
Asymmetric and symmetric NO₂ stretching: Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. These are characteristic of the nitro group.
C=N and C=C stretching: Bands in the 1400-1650 cm⁻¹ region, corresponding to the imidazole and phenyl rings.
N-H bending: A band around 1550-1650 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-C skeletal modes of the aromatic rings. The combination of IR and Raman data allows for a more complete vibrational analysis of the molecule. Theoretical calculations, such as Density Functional Theory (DFT), can be used to simulate the vibrational spectra and aid in the assignment of the observed bands nih.gov.
Typical IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (amine) | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| NO₂ | Asymmetric Stretch | 1500 - 1550 |
| NO₂ | Symmetric Stretch | 1300 - 1350 |
| C=N (imidazole) | Stretch | 1600 - 1650 |
| C=C (aromatic) | Stretch | 1450 - 1600 |
X-ray Diffraction Studies for Solid-State Structures and Intermolecular Interactions (if applicable beyond basic identification)
Furthermore, this technique reveals the packing of molecules in the crystal lattice and provides detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking. In the solid state, it is expected that the N-H group of the amine and the oxygen atoms of the nitro group could participate in intermolecular hydrogen bonding, influencing the crystal packing and physical properties of the compound. The planar phenyl and imidazole rings may also engage in π-π stacking interactions. While a specific crystal structure for 2-(phenylamino)-4-nitro-1H-imidazole was not found in the provided search results, analysis of related structures, such as 1-[2-(4-nitro-phenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, demonstrates the utility of this technique in identifying O-H···N and C-H···O hydrogen bonds, as well as C-H···π interactions that dictate the supramolecular assembly nih.gov.
Vi. Derivatization and Further Synthetic Transformations of Products
Functionalization of 1-Aryl-4-nitro-1H-imidazoles
The presence of the nitro group on the imidazole (B134444) ring significantly influences its reactivity, making it susceptible to nucleophilic substitution reactions. This reactivity provides a direct pathway for the functionalization of the C4 position of the imidazole ring.
A notable transformation is the nucleophilic aromatic substitution (SNAr) of the nitro group. In a green chemistry approach, the nitro group of nitroimidazoles can be displaced by carbon nucleophiles in water without the need for a catalyst. The reaction is believed to proceed through the protonation of the nitro group, which enhances its leaving group ability and activates the C4 position for nucleophilic attack. This method has been successfully employed to introduce various carbon-based functional groups onto the imidazole ring nih.gov.
The reaction of N-protected halogenoimidazoles with nucleophiles also presents a viable strategy for functionalization. For instance, 1-protected derivatives of 2,4,5-tribromoimidazole (B189480) undergo displacement of the 2-bromo atom with various thiolates and isopropoxide rsc.org. Similarly, 1-benzyl-5-bromo-4-nitroimidazole and related compounds react via displacement of the 5-bromine atom rsc.org. These examples, while not directly on 1-aryl-4-nitro-1H-imidazoles, suggest that halogenation of the imidazole ring, followed by nucleophilic substitution, is a plausible route for introducing a wide range of substituents.
The table below summarizes examples of nucleophilic substitution reactions on functionalized nitroimidazole derivatives.
| Starting Material | Nucleophile | Product | Reaction Conditions |
| 1-Protected 2,4,5-tribromoimidazole | Sodium alkane/arenethiolates | 1-Protected 4,5-dibromo-2-(alkyl/aryl)thioimidazole | Isopropyl alcohol |
| 1-Benzyl-5-bromo-4-nitroimidazole | Various nucleophiles | 1-Benzyl-4-nitro-5-(substituted)imidazole | Not specified |
| 1-(2-hydroxyethyl)-2-methyl-5-nitro-1H-imidazole | Thiobarbituric acid | 6-Hydroxy-5-(1-(2-hydroxyethyl)-2-methyl-1H-imidazol-5-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one | Water, reflux |
Synthesis of Multifunctional Imidazole Derivatives
Building upon the initial 1-aryl-4-nitro-1H-imidazole scaffold, further reactions can be employed to introduce additional functional groups, leading to the creation of multifunctional imidazole derivatives. These derivatives can possess a combination of structural features that may be of interest for various applications.
One approach involves the use of a pre-functionalized starting material that can undergo subsequent transformations. For example, the synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole provides a key intermediate where the chloromethyl group on the phenyl ring can be further functionalized nih.gov. This benzylic halide can react with various nucleophiles to introduce a wide array of functional groups. A specific application of this is the reaction with aromatic aldehydes in the presence of tetrakis(dimethylamino)ethylene (B1198057) (TDAE), which leads to the formation of alcohol derivatives nih.gov.
Another strategy involves the direct modification of the imidazole ring to introduce new functionalities. The synthesis of C-2 aroyl imidazole derivatives, followed by their reduction with sodium borohydride (B1222165) to the corresponding imidazolo-methanol derivatives, creates a new functional handle nih.gov. These alcohol derivatives can then undergo substitution with reagents like chloroacetyl chloride, and subsequent intramolecular cyclization can lead to the formation of fused heterocyclic systems, such as 1,4-imidazoxazinone derivatives nih.gov. This sequence of reactions effectively transforms a simple substituted imidazole into a more complex, multifunctional heterocyclic system.
The following table provides examples of synthetic routes to multifunctional imidazole derivatives.
| Starting Imidazole Derivative | Reagents | Key Intermediate/Product |
| [4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]methanol | SOCl2 | 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole |
| 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole | Aromatic aldehydes, TDAE | 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols |
| C-2 Aroyl substituted imidazole | NaBH4 | C-2 Aroyl substituted imidazolo methanol |
| C-2 Aroyl substituted imidazolo methanol | Chloroacetyl chloride, Base | 1,4-Imidazoxazinone derivative |
Strategies for Modifying the Aniline (B41778) Moiety in Reaction Products
Modification of the aniline-derived phenyl ring in 1-aryl-4-nitro-1H-imidazole products offers another avenue for structural diversification. These modifications can be achieved either by starting with a substituted aniline or by performing chemical transformations on the phenyl ring after the imidazole ring has been formed.
The use of substituted anilines in the initial reaction with 1,4-dinitroimidazole is a direct method to introduce functionality onto the aryl group. This approach allows for the incorporation of a wide range of substituents, provided they are compatible with the reaction conditions for the imidazole ring formation.
Post-synthetic modification of the aniline moiety provides a more versatile approach. A key strategy involves introducing a reactive functional group on the phenyl ring that can serve as a handle for further derivatization. As mentioned previously, the synthesis of 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole is a prime example of this strategy nih.gov. The chloromethyl group is a versatile electrophile that can participate in a variety of nucleophilic substitution reactions, allowing for the attachment of diverse molecular fragments to the phenyl ring.
Furthermore, the nitro group itself, if present on the aniline ring, can be a versatile functional group for transformations. The reduction of an aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This resulting amino group can then be further derivatized through reactions such as acylation, alkylation, or diazotization followed by substitution, opening up a vast array of possibilities for modifying the aniline moiety. While direct examples on 1-aryl-4-nitro-1H-imidazoles are not extensively detailed in the provided context, the principles of aromatic chemistry strongly support the feasibility of these transformations.
The table below outlines general strategies for modifying the aniline moiety.
| Strategy | Description | Example Reaction(s) |
| Use of Substituted Anilines | Incorporating functional groups into the final product by starting with an appropriately substituted aniline in the initial imidazole synthesis. | Reaction of a methoxy-substituted aniline with 1,4-dinitroimidazole. |
| Post-Synthetic Modification | Introducing a reactive functional group onto the aniline-derived phenyl ring, which can then be used for subsequent chemical transformations. | Synthesis of a (chloromethyl)phenyl-substituted imidazole followed by nucleophilic substitution. |
| Transformation of Substituents | Chemically altering existing substituents on the aniline ring. For example, the reduction of a nitro group to an amine, which can then be further functionalized. | Reduction of a nitrophenyl group to an aminophenyl group, followed by acylation. |
Vii. Advanced Materials Science Applications of Aniline Derived Nitroimidazoles
Role as Precursors in High-Energy Materials Development
Nitroimidazole derivatives are a significant class of energetic materials due to their high nitrogen content, density, and enthalpy of formation, which contribute to superior detonation performance. mdpi.comresearchgate.net Aniline (B41778) and its derivatives serve as crucial precursors in the synthesis of these high-energy compounds. The synthetic pathways often involve the nitration of imidazole (B134444) rings, which can be subsequently modified or linked using aniline-based structures.
A notable application involves using dinitroimidazole compounds as powerful nitrating agents for aniline derivatives. For instance, 5-Methyl-1,4-dinitroimidazole (DNI) is utilized as a light-activated reagent for the selective ortho-nitration of N-protected anilines under metal-free conditions. enamine.net This process, which releases NO2 radicals upon irradiation, allows for precise nitration without the need for harsh acidic conditions, offering a safer and more controlled route to complex energetic molecules. enamine.net
The energetic properties of various dinitro- and trinitroimidazoles, which can be synthesized from precursors potentially derived from aniline-based chemistry, are substantial. These materials are characterized by high detonation velocities and pressures, coupled with good thermal stability. rsc.orgenergetic-materials.org.cn For example, energetic salts based on 1-nitramino-2,4-dinitroimidazole exhibit detonation velocities ranging from 8370 to 9209 m/s and detonation pressures between 29.3 and 40.5 GPa. rsc.orgresearchgate.net The incorporation of nitro groups and the formation of fused ring structures contribute to high crystal densities, a critical factor for energetic performance. mdpi.com
Research has focused on synthesizing various isomers of dinitroimidazole (DNI) and trinitroimidazole (TNI) to optimize their energetic characteristics and sensitivity. researchgate.netarkat-usa.org The properties of these materials make them candidates for advanced explosive compositions. energetic-materials.org.cnmdpi.com
Table 1: Detonation Properties of Selected Nitroimidazole-Based Energetic Materials
| Compound | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
|---|---|---|---|
| Guanidinium 1-nitramino-2,4-dinitroimidazolate | 1.70 - 1.93 | 8370 - 9209 | 29.3 - 40.5 |
| 2,4,5-Trinitroimidazole (TNI) | 1.93 | 8730 | 32.1 |
Integration into Polymer Systems for Functional Materials
The integration of aniline-derived nitroimidazoles into polymer systems offers a pathway to novel functional materials that combine the conductive or structural properties of polymers with the energetic or specific chemical functionalities of the nitroimidazole moiety. Polyaniline (PANI) is a well-studied conducting polymer that can be synthesized through the polymerization of aniline monomers. rsc.orgekb.eg Its properties can be tuned by creating copolymers with substituted anilines, such as m-nitroaniline. researchgate.net
The incorporation of nitroimidazole groups into a polymer backbone can yield energetic polymers or polymer-bonded explosives (PBXs), where the polymer matrix enhances the mechanical properties and reduces the sensitivity of the energetic material. The synthesis can involve the polymerization of aniline derivatives that already contain a nitroimidazole group or the post-polymerization modification of a polyaniline chain.
Furthermore, these functionalized polymers have potential applications beyond energetic materials. The presence of nitro groups makes the polymer backbone electron-deficient, which can be useful in creating materials for chemical sensors. rsc.org Polyaniline derivatives have demonstrated high sensitivity to substances like ammonia (B1221849) and moisture. rsc.org By incorporating the specific binding sites or reactivity of nitroimidazoles, sensors with enhanced selectivity could be developed. The synthesis of such polymers often involves the chemical in-situ polymerization of aniline in the presence of the desired functional molecule. ekb.eg
Table 2: Research Findings on Aniline-Based Polymer Systems
| Polymer System | Synthesis Method | Key Findings | Potential Application |
|---|---|---|---|
| Polyaniline (PANI) derivatives | Chemical polymerization of ortho-substituted aniline | Substituents affect surface morphology (heterogeneous to spherical); soluble in common organic solvents. rsc.org | Chemical Sensors (moisture, ammonia) rsc.org |
| Copolymers of aniline and nitroaniline | Chemical polymerization of comonomers in various molar ratios | Copolymers exhibit properties distinct from the homopolymers. researchgate.net | Modified conductive polymers |
Applications in Crystal Engineering for Tailored Solid-State Architectures
Crystal engineering allows for the design and synthesis of solid-state structures with specific, predictable properties by controlling intermolecular interactions. For aniline-derived nitroimidazoles, this is particularly relevant in the context of high-energy materials, where properties like density, stability, and sensitivity are directly linked to the crystal packing. mdpi.com
For energetic materials, achieving a high crystal density is a primary goal, as it correlates with higher detonation velocity and pressure. mdpi.com The crystal structures of various dinitroimidazole and trinitroimidazole compounds have been determined using single-crystal X-ray diffraction to understand their packing efficiency and intermolecular forces. researchgate.netrsc.orgresearchgate.net For example, 1-methyl-2,4-dinitroimidazole crystallizes in the orthorhombic space group P212121, while 1-methyl-4,5-dinitroimidazole (B100128) belongs to the orthorhombic Pna21 space group. researchgate.net These structural details are crucial for developing models that can predict the stability and sensitivity of new energetic materials. researchgate.netarkat-usa.org
Table 3: Crystallographic Data for Representative Nitroimidazole and Nitroaniline Compounds
| Compound | Formula | Crystal System | Space Group | Key Structural Features |
|---|---|---|---|---|
| 4-nitro-N-[(pyridin-2-yl)methylidene]aniline | C₁₂H₉N₃O₂ | Monoclinic | P2₁/c | Twisted molecule with π–π stacking into columns. nih.gov |
| 5-amino-1-methyl-4-nitroimidazole | C₄H₆O₂N₄ | Monoclinic | P2/c | Data collected at 170 K. researchgate.net |
| 1-methyl-2,4-dinitroimidazole | C₄H₄N₄O₄ | Orthorhombic | P2₁2₁2₁ | Unit cell contains 8 molecules. researchgate.net |
Viii. Future Research Directions
Development of Novel Catalytic Systems for Enhanced Selectivity
The reaction of 1,4-dinitroimidazole with aniline (B41778) and its derivatives is often conducted without a catalyst or with simple bases. researchgate.net However, the development of sophisticated catalytic systems represents a significant frontier for enhancing reaction rates and, more importantly, controlling selectivity. Currently, achieving high regioselectivity can be challenging, particularly with substituted anilines or complex imidazole (B134444) analogues. Future work should focus on catalysts that can modulate the nucleophilicity of the amine or the electrophilicity of the imidazole ring in a controlled manner.
Research into palladium-catalyzed cross-coupling reactions for the synthesis of related aryl-nitroimidazole structures provides a promising blueprint. For instance, the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids has been successfully achieved using a dichlorobis(triphenylphosphine)palladium(II) catalyst. mdpi.com This demonstrates that catalytic C-N bond formation on the imidazole core is feasible. Future investigations could adapt such transition-metal catalysts (e.g., based on palladium, copper, or nickel) to the ANRORC reaction. The goal would be to lower the energy barrier of the initial nucleophilic attack and guide the subsequent ring-opening and closure steps, potentially leading to milder reaction conditions and broader functional group tolerance.
| Catalyst Type | Potential Application in Aniline/1,4-Dinitroimidazole Reactions | Research Objective |
| Lewis Acids | Coordination to the nitro groups of 1,4-dinitroimidazole to increase the electrophilicity of the C5 position. | Enhance reaction rate and potentially influence regioselectivity of the initial nucleophilic attack. |
| Brønsted Bases | Organocatalysts like DBU or DIPEA could facilitate deprotonation/protonation steps within the ANRORC mechanism. researchgate.net | Accelerate the rate-determining step and improve overall reaction efficiency under mild conditions. |
| Transition Metals (Pd, Cu) | Formation of an active aniline-metal complex or activation of the imidazole ring towards nucleophilic attack. | Enable the reaction to proceed at lower temperatures and with higher selectivity, drawing parallels from cross-coupling chemistry. mdpi.com |
| Phase-Transfer Catalysts | Facilitate reactions in biphasic systems, potentially improving substrate solubility and reaction efficiency. | Develop more robust and scalable reaction protocols, especially for substrates with poor solubility in common organic solvents. |
Exploration of Alternative Nucleophiles and Dinitroimidazole Analogues
The scope of the ANRORC reaction with dinitroimidazoles can be significantly expanded by exploring a wider range of nucleophiles beyond aniline and by designing novel dinitroimidazole analogues with tailored reactivity.
Alternative Nucleophiles: Research has shown that 1,4-dinitroimidazoles react with various primary amino compounds. arkat-usa.org The exploration of nucleophiles such as aliphatic amines, amino acids, and even amino derivatives of sugars has yielded products that are otherwise difficult to synthesize. researchgate.netarkat-usa.org These reactions underscore the versatility of 1,4-dinitroimidazole as a scaffold for introducing the 4-nitroimidazole (B12731) moiety into diverse molecular architectures. Future work should systematically investigate a broader library of nucleophiles to synthesize novel compounds for applications in medicinal chemistry and materials science. Weaker nucleophiles, which typically favor 1,4-conjugate additions, could also be explored under catalytic conditions to modulate reactivity. youtube.comyoutube.com
| Nucleophile Class | Example | Product Type | Potential Applications |
| Aromatic Amines | Aniline, substituted anilines | 1-Aryl-4-nitro-1H-imidazoles | Pharmaceuticals, energetic materials arkat-usa.org |
| Aliphatic Amines | Primary alkylamines | 1-Alkyl-4-nitro-1H-imidazoles | Synthetic intermediates arkat-usa.org |
| Amino Acids | β-Alanine methyl ester | N-(4-nitro-1H-imidazol-1-yl) amino acid esters | Bioconjugation, peptide modification researchgate.net |
| Hydrazines | Hydrazine derivatives | 1-Amino-4-nitro-1H-imidazoles | High-energy materials precursors arkat-usa.org |
| Amino Sugars | Glucosamine derivatives | Sugar-conjugated 4-nitroimidazoles | Glycochemistry, therapeutic agents arkat-usa.org |
Dinitroimidazole Analogues: The synthesis of new 1,4-dinitroimidazole analogues is another key research avenue. Introducing substituents onto the imidazole ring can modulate the compound's electronic properties, stability, and reactivity. For example, 2-methyl- and 5-methyl-1,4-dinitroimidazole are known analogues that also undergo ANRORC reactions. researchgate.net The development of synthetic routes to novel analogues, such as those bearing electron-withdrawing or electron-donating groups, would provide valuable probes for mechanistic studies and could lead to new materials with tailored properties. Synthetic strategies could involve direct nitration of substituted imidazoles or functionalization of the dinitroimidazole core itself. arkat-usa.orgresearchgate.netnih.gov
Advanced Computational Modeling for Complex Reaction Systems
The ANRORC transformation of 1,4-dinitroimidazole with aniline is a multi-step process involving several intermediates and transition states, making it an ideal candidate for investigation via advanced computational modeling. wikipedia.org Density Functional Theory (DFT) calculations have already provided significant insights into the reaction mechanism.
Future computational work could focus on several key areas:
Catalyst Design: Modeling the interaction of potential catalysts with the reactants and transition states to rationally design systems with enhanced selectivity and activity.
Solvent Effects: Simulating the reaction in different solvent environments to understand and predict how the solvent influences the reaction pathway and energy barriers.
Substituent Effects: Systematically modeling a wide range of substituted anilines and dinitroimidazole analogues to create predictive models for reactivity and regioselectivity.
Dynamic Trajectories: Using molecular dynamics simulations to move beyond static PES calculations and model the real-time evolution of the reacting system.
| Computational Method | Research Focus | Key Findings & Future Directions |
| Density Functional Theory (DFT) | Reaction mechanism, transition state analysis | Confirmed the ANRORC pathway and identified the rate-determining step. Future studies can model catalytic cycles. researchgate.net |
| Distortion/Interaction Model | Regioselectivity of initial attack | Showed that imidazole ring distortion is the main factor favoring C5 attack over C2. Can be used to predict selectivity with new analogues. researchgate.net |
| NBO Analysis | Electronic structure changes | Quantifies charge transfer and bond evolution along the reaction coordinate. Useful for understanding electronic effects of substituents. researchgate.net |
| Molecular Dynamics (MD) | Solvation and dynamic effects | Can provide insights into the role of explicit solvent molecules and conformational dynamics, which are not captured by static models. |
Integration with Flow Chemistry and Automated Synthesis Paradigms
The synthesis of nitroaromatic compounds, including 1,4-dinitroimidazole, often involves hazardous nitrating agents and potentially exothermic reactions. arkat-usa.orgnih.gov The subsequent reaction with anilines can also require careful control of reaction conditions. These characteristics make the synthesis of 1-aryl-4-nitroimidazoles an excellent candidate for integration with modern technologies like continuous flow chemistry and automated synthesis.
Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety due to small reaction volumes, and the ability to access reaction conditions (e.g., high temperature/pressure) that are difficult to achieve in batch. nih.govmdpi.com An automated continuous flow system for this chemistry could involve:
An initial flow module for the safe, on-demand generation of 1,4-dinitroimidazole.
A second module where a solution of aniline is mixed with the dinitroimidazole stream in a microreactor with precise temperature and residence time control.
Integration of in-line purification (e.g., using scavenger resins) and real-time analytics (e.g., IR or UV-Vis spectroscopy) to monitor reaction progress and product purity.
Such a system would not only improve the safety and scalability of the synthesis but also enable rapid reaction optimization and the automated generation of compound libraries for screening purposes, aligning with the needs of modern medicinal chemistry. durham.ac.uk The successful application of flow chemistry to other hazardous processes, like nitrations and the synthesis of other heterocyclic systems, provides a strong precedent for its potential in this area. nih.gov
Q & A
Q. What are the standard protocols for synthesizing 1,4-dinitroimidazole (1,4-DNI) and ensuring purity?
- Methodology : 1,4-DNI is synthesized via cocrystallization with hexanitrohexaazaisowurtzitane (CL-20) using slow solvent evaporation. Ethyl acetate at room temperature is a preferred solvent due to its moderate polarity and compatibility with nitroimidazoles. Post-synthesis, purity is verified using single-crystal X-ray diffraction (SXRD) and powder X-ray diffraction (PXRD) to confirm orthorhombic crystal structure (P2₁2₁2₁ space group) and density (1.922 g/cm³) .
- Key Parameters : Solvent evaporation rate (0.1–0.5 mL/h), temperature control (±1°C), and stoichiometric ratio (1:1 CL-20:1,4-DNI).
Q. How can researchers determine the solubility of Aniline in various solvents for reaction optimization?
- Methodology : Solubility is assessed via high-performance liquid chromatography (HPLC). For example, in studies of Aniline photodegradation, solubility in acetone, ethyl acetate, and methanol is measured at varying concentrations (0.04–0.24 g·mL⁻¹). Ternary phase diagrams are constructed to identify cocrystal regions, with acetone showing the largest cocrystal region due to balanced solubility of CL-20 and 1,4-DNI .
- Data Table :
| Solvent | CL-20 Solubility (g/mL) | 1,4-DNI Solubility (g/mL) | Cocrystal Region Size |
|---|---|---|---|
| Acetone | 0.20 | 0.18 | Large, symmetrical |
| Ethyl Acetate | 0.16 | 0.12 | Moderate |
| Methanol | 0.08 | 0.06 | Small |
Advanced Research Questions
Q. What methodologies are effective in analyzing the thermodynamic parameters of CL-20/1,4-DNI cocrystal formation?
- Methodology : Thermodynamic parameters (solubility product Ksp, complexation constant K₁₁, and Gibbs free energy ΔG°) are derived from solubility data using solution chemistry models. For instance, in acetone, ΔG° = −12.5 kJ/mol at 298 K, indicating spontaneous cocrystal formation. Lowering the temperature to 280 K enhances cocrystal precipitation due to reduced entropy .
- Key Equations :
- Ksp = [CL-20][1,4-DNI]
- ΔG° = −RT ln(Ksp)
Q. How do computational models like DFT and molecular dynamics contribute to understanding the sensitivity and stability of 1,4-DNI-based cocrystals?
- Methodology : Density functional theory (DFT) with dispersion correction (B3LYP-D3/6–311+G(d,p)) calculates phonon spectra and bond dissociation energies (BDEs). For CL-20/1,4-DNI, the trigger bond (N–NO₂ in CL-20) has a BDE of 152 kJ/mol, lower than pure CL-20 (165 kJ/mol), explaining reduced impact sensitivity. Molecular dynamics (NVT ensemble, 500 ps simulation) predict morphology changes under solvent/temperature variations, showing spherical crystal growth at 380 K .
Q. What experimental designs are optimal for studying the photodegradation of Aniline under controlled conditions?
- Methodology : Box-Behnken experimental design (4 variables, 3 levels) optimizes parameters like catalyst load (MnFe₂O₄/Zn₂SiO₄: 0.5–1.5 g/L), pH (4–8), irradiation time (30–90 min), and initial Aniline concentration (50–150 ppm). Response surface methodology (RSM) identifies pH 6 and 1.0 g/L catalyst as optimal, achieving 92% degradation efficiency .
- Data Table :
| Variable | Low Level | High Level | Optimal Level |
|---|---|---|---|
| Catalyst Load (g/L) | 0.5 | 1.5 | 1.0 |
| pH | 4 | 8 | 6 |
| Time (min) | 30 | 90 | 60 |
| Concentration (ppm) | 50 | 150 | 100 |
Q. How can researchers resolve discrepancies in solvent selection for cocrystallization of 1,4-DNI?
- Methodology : Conflicting solvent efficacy (e.g., acetone vs. ethyl acetate) is addressed via ternary phase diagrams and interaction energy calculations. Ethyl acetate has higher attachment energy (−45 kJ/mol vs. −38 kJ/mol for acetone at 298 K), favoring crystal growth on (011) planes. However, acetone’s lower viscosity enhances mass transfer, broadening the cocrystal region .
- Recommendation : Use acetone for high-yield synthesis and ethyl acetate for controlled morphology.
Safety and Handling
Q. What safety protocols are critical when handling Aniline derivatives in laboratory settings?
- Methodology : Aniline’s carcinogenicity requires strict exposure control (≤2 ppm airborne concentration). Use fume hoods, PPE (nitrile gloves, lab coats), and biomarker monitoring (e.g., urinary o-toluidine). For 1,4-DNI, electrostatic discharge (ESD) precautions are essential due to nitro group sensitivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
